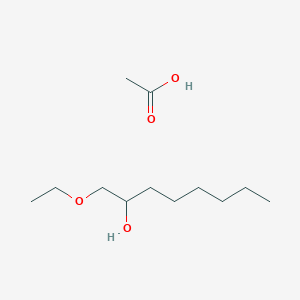

Acetic acid;1-ethoxyoctan-2-ol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63879-11-8 |

|---|---|

Molecular Formula |

C12H26O4 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

acetic acid;1-ethoxyoctan-2-ol |

InChI |

InChI=1S/C10H22O2.C2H4O2/c1-3-5-6-7-8-10(11)9-12-4-2;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |

InChI Key |

RSWPXUPVFQEFNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(COCC)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1 Ethoxyoctan 2 Yl Acetate

Direct Esterification of 1-Ethoxyoctan-2-ol (B14717169) with Acetic Acid

Direct esterification is a fundamental and widely used method for the synthesis of esters. This process involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In the context of producing 1-ethoxyoctan-2-yl acetate (B1210297), this would involve the reaction of 1-ethoxyoctan-2-ol with acetic acid.

Fischer Esterification Variants and Optimization

Fischer-Speier esterification is a classic method involving the refluxing of a carboxylic acid and an alcohol with an acid catalyst. wikipedia.orgontosight.ai For the synthesis of 1-ethoxyoctan-2-yl acetate, the reaction would be between 1-ethoxyoctan-2-ol and acetic acid.

The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This can be accomplished by using a large excess of one of the reactants, typically the less expensive one, or by removing water as it is formed. chemistrysteps.comsciencemadness.org Given that 1-ethoxyoctan-2-ol is a secondary alcohol, the reaction rate might be slower compared to that of primary alcohols. wikipedia.org

Optimization of Fischer esterification for long-chain secondary alcohols like 1-ethoxyoctan-2-ol often involves:

Catalyst Selection: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common catalysts. wikipedia.orgmasterorganicchemistry.com

Temperature and Reaction Time: Typical reaction temperatures range from 60–110 °C with reaction times of 1–10 hours. wikipedia.org

Water Removal: Techniques such as azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) or hexane (B92381) are effective in removing the water byproduct and driving the reaction to completion. wikipedia.orgsciencemadness.org

Reactant Ratio: Using an excess of acetic acid can help to ensure the complete conversion of the more valuable 1-ethoxyoctan-2-ol. sciencemadness.org

A study on the esterification of long-chain alcohols highlighted the importance of driving the reaction to completion to avoid purification challenges arising from the similar boiling points of the alcohol and the resulting ester. sciencemadness.org

Table 1: Representative Conditions for Fischer Esterification of Alcohols

| Alcohol | Carboxylic Acid | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Octanol (B28484) | Acetic Acid | Sulfuric Acid | None | Reflux | - | wikipedia.org |

| Ethanol (B145695) | Ethanoic Acid | Sulfuric Acid | None (excess ethanol) | Gentle heating | - | libretexts.org |

| Various Fatty Alcohols | Fatty Acids | Acid Clays | None | 150°C, semi-continuous reactor | High | mdpi.com |

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a broad category that encompasses the Fischer-Speier method. The fundamental principle involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.compatsnap.com

For a secondary alcohol like 1-ethoxyoctan-2-ol, steric hindrance can play a role, potentially slowing the reaction. The choice of acid catalyst can be crucial. While sulfuric acid is widely used, other catalysts such as hydrochloric acid, phosphoric acid, or Lewis acids like scandium(III) triflate can also be employed. wikipedia.orgchemistrysteps.com The reaction is reversible, and all steps are in equilibrium. chemistrysteps.commasterorganicchemistry.com

A study focusing on the esterification of ethanol and acetic acid using a sulfuric acid catalyst in a batch reactor demonstrated the homogeneous nature of the catalysis, with all reactants and the catalyst being in the liquid phase. communityresearch.org.nz While this study used a primary alcohol, the principles of acid catalysis remain the same for the synthesis of 1-ethoxyoctan-2-yl acetate.

Alternative Chemical Esterification Strategies

When direct acid-catalyzed esterification is not suitable, particularly for sensitive or sterically hindered substrates, alternative methods can be employed.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgfiveable.me This reaction is known for its mild conditions, typically proceeding at room temperature, making it suitable for substrates that are sensitive to acid. wikipedia.orgorganic-chemistry.org The reaction works by activating the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org This method is particularly advantageous for synthesizing esters from secondary alcohols. jove.com A greener version of the Steglich esterification has been developed using acetonitrile (B52724) as a non-halogenated solvent, allowing for high yields without the need for chromatographic purification. jove.com

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-chemistry.orgwikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which would be relevant if a specific stereoisomer of 1-ethoxyoctan-2-ol were used. missouri.eduorganic-chemistry.org The reaction is typically carried out under mild, neutral conditions. nih.gov

Table 2: Comparison of Alternative Esterification Strategies

| Method | Reagents | Key Features | Applicability to 1-Ethoxyoctan-2-ol |

|---|---|---|---|

| Steglich Esterification | DCC (or EDC), DMAP | Mild, room temperature conditions; good for sterically hindered alcohols. wikipedia.orgfiveable.me | Highly suitable due to the secondary alcohol nature of the substrate. |

| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | Mild, neutral conditions; results in inversion of stereochemistry. missouri.eduorganic-chemistry.org | Suitable, especially if control of stereochemistry is desired. |

Transesterification Processes Involving 1-Ethoxyoctan-2-ol or its Derivatives

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize 1-ethoxyoctan-2-yl acetate, one could react 1-ethoxyoctan-2-ol with a simple acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst.

This method can be catalyzed by either acids or bases. However, enzymatic catalysis, particularly with lipases, has gained significant attention. Lipases from various sources have been shown to be effective for the transesterification of primary and secondary alcohols. nih.gov For instance, lipase (B570770) from Candida antarctica has been noted for its efficiency in transesterifying triglycerides with secondary alcohols. researchgate.net

A comparative study of chemical and enzymatic methods for the transesterification of fatty ethyl esters with different alcohols, including secondary alcohols, found that the enzymatic methodology can be more efficient, especially with larger alcohols, due to the high stability and reusability of immobilized enzymes. acs.orgnih.gov

Green Chemistry Approaches to Ester Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact. This includes the use of less hazardous solvents, renewable feedstocks, and energy-efficient processes.

Solvent-Free and Reduced-Solvent Systems

Conducting reactions without a solvent or in a reduced amount of solvent minimizes waste and can sometimes improve reaction rates and yields.

Solvent-Free Esterification: The esterification of fatty acids with alcohols has been successfully carried out under solvent-free conditions using catalysts like zirconium sulfate (B86663) (Zr(SO₄)₂ · 4H₂O). researchgate.net This catalyst has shown high activity for the esterification of fatty acids with both long-chain and branched alcohols, suggesting its potential applicability for the reaction between acetic acid and 1-ethoxyoctan-2-ol. researchgate.net

Enzymatic Solvent-Free Esterification: The enzymatic esterification of free fatty acids with glycerol (B35011) has been optimized under solvent-free conditions, demonstrating the feasibility of this approach for producing esters with reduced environmental impact. cabbi.bio This methodology could be adapted for the synthesis of 1-ethoxyoctan-2-yl acetate using an appropriate lipase.

The development of these greener synthetic routes offers promising alternatives for the efficient and environmentally benign production of 1-ethoxyoctan-2-yl acetate.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology can be effectively applied to the esterification of alcohols to produce compounds like 1-ethoxyoctan-2-yl acetate. The synthesis involves the reaction of the precursor, 1-ethoxyoctan-2-ol, with an acetylating agent such as acetic anhydride (B1165640).

The process can be conducted under solvent-free and catalyst-free conditions, aligning with the principles of green chemistry. nih.govdoaj.org By tuning the microwave heating program, it is possible to selectively acetylate hydroxyl groups, even in complex or thermolabile molecules. nih.gov For instance, a study on the microwave-assisted acetylation of various natural polyols demonstrated that simply adjusting the heating program could achieve peracetylation without degrading the starting materials. nih.gov In the context of synthesizing 1-ethoxyoctan-2-yl acetate, microwave irradiation would facilitate the rapid and efficient reaction between the secondary alcohol group of 1-ethoxyoctan-2-ol and acetic anhydride. Research on analogous structures, such as the kinetic resolution of vicinal diols, shows that microwave irradiation can significantly enhance enzyme activity and reaction rates in acetylation processes. researchgate.netmdpi.com

Table 1: Microwave-Assisted Acetylation of Alcohols

Representative examples of microwave-assisted acetylation applied to secondary alcohols and diols, analogous to the synthesis of 1-ethoxyoctan-2-yl acetate.

| Substrate | Acetylating Agent | Catalyst/Conditions | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| (Z)-Cyclooct-5-ene-1,2-diol | Vinyl Acetate | Immobilized CaLB, 5W MW | N/A | 32% conversion | mdpi.com |

| (Z)-Cyclooct-5-ene-1,2-diol | Vinyl Acetate | Immobilized PS-D Lipase, 15W MW | 14 h | ~98% conversion | researchgate.netmdpi.com |

| Various Natural Polyols | Acetic Anhydride | Solvent-free, catalyst-free, MW | Varies | High yields | nih.gov |

| 2-[(carboxymethyl)amino]benzoic acids | Acetic Anhydride | Triethylamine, 300W MW, 80°C | 1 min | 34-71% | nih.gov |

Ultrasound-Assisted Reactions

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method can significantly reduce reaction times and improve yields in esterification processes. biointerfaceresearch.com The application of ultrasound accelerates reaction rates by improving mass transfer and facilitating bond cleavage. nih.gov

For the synthesis of 1-ethoxyoctan-2-yl acetate, a mixture of 1-ethoxyoctan-2-ol and an acetylating agent would be subjected to ultrasonic irradiation. Research on the ultrasound-assisted esterification of various fatty acids with alcohols has demonstrated a significant intensification of the process. For example, the synthesis of t-butyl fatty acid esters saw reaction times decrease from 2 hours under conventional heating to just 15 minutes with ultrasound, while also increasing the yield. biointerfaceresearch.com Similarly, the esterification of valeric acid with several alcohols, including ethanol and butanol, reached approximately 90% conversion in 2 hours under ultrasonic irradiation. nih.govfrontiersin.org These findings suggest that an ultrasound-assisted approach would be a highly efficient method for producing 1-ethoxyoctan-2-yl acetate, likely requiring milder conditions and shorter durations than traditional methods.

Table 2: Ultrasound-Assisted Esterification of Alcohols

Examples illustrating the efficiency of ultrasound in the synthesis of esters from various alcohols.

| Acid | Alcohol | Catalyst/Conditions | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Various Fatty Acids | t-Butanol | Ultrasound, Room Temp. | 15 min | High (2-10% > conventional) | biointerfaceresearch.com |

| Valeric Acid | Ethanol | Biosilicified Lipase, Ultrasound | 2 h | ~90% conversion | nih.govfrontiersin.org |

| Valeric Acid | 1-Butanol | Biosilicified Lipase, Ultrasound | 2 h | ~80% conversion | nih.govfrontiersin.org |

| Palm Fatty Acid Distillate | Ethanol | H₂SO₄, Ultrasound | N/A | 95.32% purity | mdpi.com |

Enzymatic Esterification and Biocatalysis

Enzymatic catalysis offers a highly selective and environmentally friendly route for ester synthesis. Lipases are particularly effective biocatalysts for esterification and transesterification reactions under mild conditions. doaj.org Immobilized lipase B from Candida antarctica (CALB), often known by the trade name Novozym 435, is widely recognized for its efficiency and broad substrate specificity, including the acetylation of secondary alcohols. nih.govyoutube.com

In the synthesis of 1-ethoxyoctan-2-yl acetate, CALB would catalyze the reaction between 1-ethoxyoctan-2-ol and an acyl donor like vinyl acetate or acetic anhydride. researchgate.net A key advantage of enzymatic catalysis is its high regioselectivity. For a molecule with multiple hydroxyl groups, such as a diol, a lipase can selectively acylate one group over another. nih.gov Specifically, lipases like CALB often show a preference for acylating primary alcohols, but they are also highly effective for the acylation of secondary alcohols. researchgate.netnih.gov Studies have shown that CALB can catalyze the acetylation of various secondary alcohols with high conversion rates. youtube.com The reaction is typically performed in an organic solvent or a solvent-free system at moderate temperatures (e.g., 37-60°C), making it a green alternative to traditional chemical methods. researchgate.netscirp.org

Table 3: Enzymatic Acetylation of Secondary Alcohols

Selected research on the use of lipases for the acetylation of secondary alcohols, demonstrating the feasibility of synthesizing 1-ethoxyoctan-2-yl acetate via biocatalysis.

| Substrate | Acyl Donor | Enzyme | Solvent | Temp. | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| (S)-Perillyl alcohol | Vinyl Acetate | Novozym 435 (CALB) | MTBE:ACN (3:1) | 37°C | High conversion | researchgate.net |

| 1-Phenylethanol | Vinyl Acetate | Novozym 435 (CALB) | n-Hexane | 60°C | 61.49% yield | scirp.org |

| (Z)-Cyclooct-5-ene-1,2-diol | Vinyl Acetate | Immobilized CaLB | N/A | 35°C | 28% conversion (monoacetate) | mdpi.com |

| para-Aminophenol | Ethyl Acetate | CaLB | Water-free | N/A | Product formed | researchgate.net |

Sustainable Catalytic Systems

The development of sustainable catalytic systems aims to replace hazardous and inefficient catalysts with environmentally benign and recyclable alternatives. For esterification reactions, this includes solid acid catalysts, ionic liquids, and metal-free systems.

Heterogeneous solid acid catalysts, such as zeolites (e.g., H-ZSM-5) and sulfonic acid resins (e.g., Amberlyst-15), are advantageous as they are non-corrosive and easily separated from the reaction mixture for reuse. mdpi.com While effective, their application can sometimes be limited by high temperatures or pore size constraints for larger molecules. mdpi.com More robust sulfonated polymeric resins have been developed that maintain stability at temperatures up to 200°C. mdpi.com

Simple zinc salts, such as zinc oxide, have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids with long-chain alcohols, achieving yields greater than 94%. nih.gov Another innovative approach is the use of basic ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, which can catalyze the oxidative esterification of alcohols using oxygen as the sole oxidant under metal-free conditions. nih.gov This method has been successful for both self-esterification and cross-esterification of various alcohols with high yields. nih.gov These systems represent viable and green alternatives for the industrial-scale synthesis of esters like 1-ethoxyoctan-2-yl acetate.

Table 4: Sustainable Catalytic Systems for Esterification

Overview of various green catalysts used in esterification reactions relevant to the synthesis of 1-ethoxyoctan-2-yl acetate.

| Alcohol Substrate | Reactant/Oxidant | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pelargonic Acid | 2-Ethylhexyl alcohol | ZnO | 170°C, 4h, Solvent-free | 94% | nih.gov |

| Benzyl (B1604629) Alcohol | O₂ | [EMIM]OAc (Ionic Liquid) | 80°C, 12h | High | nih.gov |

| Benzyl Alcohol | Ethanol / O₂ | [EMIM]OAc (Ionic Liquid) | 80°C, 12h | 94% (Ethyl Benzoate) | nih.gov |

| 1-Decanol | H₂O₂ | Au/TiO₂ | Continuous flow, 30-100°C | Selective to ester | rsc.org |

Synthesis of 1-Ethoxyoctan-2-ol Precursor

The synthesis of 1-ethoxyoctan-2-yl acetate is fundamentally dependent on the availability of its direct precursor, 1-ethoxyoctan-2-ol. The preparation of this key intermediate can be accomplished through several strategic synthetic routes, primarily involving etherification of a diol or functional group interconversions starting from an alkene.

Etherification Methodologies for Long-Chain Alcohols

A primary route to 1-ethoxyoctan-2-ol is the selective etherification of 1,2-octanediol (B41855). This transformation is a classic example of the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. To synthesize 1-ethoxyoctan-2-ol, 1,2-octanediol would first be treated with a base to deprotonate one of the hydroxyl groups, followed by reaction with an ethylating agent like ethyl bromide or ethyl iodide.

Controlling the regioselectivity to favor etherification at either the primary (C1) or secondary (C2) hydroxyl group is a key challenge. Generally, the primary hydroxyl group is more sterically accessible and more acidic, making it more likely to react first under controlled conditions. Phase-transfer catalysis is a powerful technique for such reactions, particularly in biphasic systems, which can enhance reaction rates and yields without the need for anhydrous solvents. google.com For instance, the etherification of 2-octanol (B43104) with butyl bromide has been successfully carried out using potassium hydroxide (B78521) in the presence of a polyether catalyst. google.com Applying similar principles to 1,2-octanediol with an ethylating agent would provide a direct pathway to the desired 1-ethoxyoctan-2-ol precursor.

Functional Group Interconversion Routes

Functional group interconversion (FGI) provides alternative and versatile pathways for synthesizing complex molecules from simpler starting materials. ic.ac.ukimperial.ac.uk A highly effective FGI route to 1-ethoxyoctan-2-ol begins with the readily available alkene, 1-octene (B94956).

This strategy typically involves two key steps:

Epoxidation of 1-octene: The double bond of 1-octene is first converted into an epoxide ring to form 1,2-epoxyoctane (B1223023). This can be achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com Alternatively, greener methods utilize hydrogen peroxide with various catalysts. organic-chemistry.org Biocatalytic epoxidation using microorganisms like Pseudomonas oleovorans also presents a sustainable option for producing 1,2-epoxyoctane. nih.govnih.gov

Ring-opening of the epoxide: The resulting 1,2-epoxyoctane is then subjected to nucleophilic ring-opening. masterorganicchemistry.com Under basic or neutral conditions, treatment with sodium ethoxide in ethanol will cause the ethoxide nucleophile to attack the less sterically hindered carbon (C1) of the epoxide, yielding 1-ethoxyoctan-2-ol. youtube.com Alternatively, acid-catalyzed ring-opening with ethanol will also produce the desired product, though regioselectivity can be more complex. youtube.com

This FGI approach, starting from a simple alkene and proceeding through a reactive epoxide intermediate, is a cornerstone of modern organic synthesis for accessing functionalized alcohols like 1-ethoxyoctan-2-ol. ub.eduorganic-chemistry.orgvanderbilt.edu

Reaction Kinetics and Mechanistic Studies

Kinetic Modeling of Esterification Reactions

The esterification of 1-ethoxyoctan-2-ol (B14717169) with acetic acid is a reversible reaction. To enhance the conversion of the limiting reactant, an excess of one of the reactants is often employed. rdd.edu.iq The kinetic analysis of this reaction can be approached through various modeling techniques, which are crucial for the design and optimization of industrial reactors. researchgate.net

Pseudo-Homogeneous Models

For esterification reactions carried out with a homogeneous catalyst, such as sulfuric acid, a pseudo-homogeneous model can be applied. uobaghdad.edu.iqresearchgate.net These models, while disregarding the biphasic nature of the reacting system in some contexts, are useful for process design. dntb.gov.uamdpi.com They often employ a power-law rate expression. For the esterification of acetic acid with an alcohol, the reaction is typically first order with respect to the alcohol and the acetic acid.

A simplified pseudo-homogeneous reversible model provides a practical tool for designing and simulating esterification processes. mdpi.com The rate equation for the reversible esterification of an alcohol and a carboxylic acid can be expressed as:

r = k1[RCOOH][ROH] - k-1[RCOOR][H2O]

Where:

r is the rate of reaction

k1 is the forward rate constant

k-1 is the reverse rate constant

[RCOOH], [ROH], [RCOOR], and [H2O] are the concentrations of the carboxylic acid, alcohol, ester, and water, respectively.

The kinetic parameters for such a model are typically determined by fitting experimental data obtained under various reaction conditions. mdpi.com

Eley-Rideal and Langmuir-Hinshelwood Models for Heterogeneous Catalysis

When a solid acid catalyst, like an ion-exchange resin, is used for the esterification of 1-ethoxyoctan-2-ol with acetic acid, heterogeneous kinetic models are more appropriate. researchgate.netresearchgate.net The two most common models are the Eley-Rideal (ER) and the Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. mdpi.com

The Eley-Rideal mechanism assumes that one reactant molecule adsorbs onto the catalyst surface and then reacts with a second reactant molecule from the bulk fluid phase. fiveable.me For the esterification of acetic acid with an alcohol, it is often found that the reaction follows an Eley-Rideal mechanism where the surface reaction is the rate-limiting step. researchgate.net

The Langmuir-Hinshelwood model , on the other hand, posits that both reactant molecules adsorb onto the catalyst surface before reacting. fiveable.me The LHHW model has been shown to be consistent with experimental data for the esterification of acetic acid with other alcohols, suggesting a surface reaction-controlled process. mdpi.com The selection of the most appropriate model depends on the specific catalyst and reactants involved. mdpi.com

| Kinetic Model | Description | Applicability to Esterification |

| Pseudo-Homogeneous | Treats the reaction mixture as a single phase, even if a solid catalyst is present. | Often used for its simplicity in process design, especially with homogeneous catalysts. dntb.gov.uamdpi.com |

| Eley-Rideal (ER) | One reactant adsorbs on the catalyst surface and reacts with a non-adsorbed reactant. | Has been found to describe the esterification of acetic acid with some alcohols over solid acid catalysts. researchgate.net |

| Langmuir-Hinshelwood (LHHW) | Both reactants adsorb on adjacent sites on the catalyst surface before reacting. | Frequently provides a good fit for experimental data in heterogeneously catalyzed esterification. mdpi.comacs.org |

Factors Influencing Reaction Rate and Equilibrium

Several factors can be manipulated to influence the rate and equilibrium of the esterification of 1-ethoxyoctan-2-ol with acetic acid.

Temperature: Increasing the reaction temperature generally increases the reaction rate. tutorchase.com However, since esterification is an exothermic reaction, higher temperatures can adversely affect the equilibrium conversion. rdd.edu.iquobaghdad.edu.iq

Concentration of Reactants: According to Le Chatelier's principle, increasing the concentration of either 1-ethoxyoctan-2-ol or acetic acid will shift the equilibrium towards the formation of the ester, 1-ethoxyoctan-2-yl acetate (B1210297). sparkl.me Using one of the reactants in excess is a common strategy to increase the yield of the ester. masterorganicchemistry.comquora.com

Catalyst: The presence of a catalyst, either a homogeneous acid like sulfuric acid or a heterogeneous solid acid catalyst, increases the rate of reaction by providing an alternative reaction pathway with a lower activation energy. tutorchase.com

Removal of Water: The esterification reaction produces water as a byproduct. masterorganicchemistry.com Continuously removing this water from the reaction mixture will shift the equilibrium to the right, favoring the formation of the ester product. sparkl.mequora.com This can be achieved through methods like azeotropic distillation. organic-chemistry.org

Steric Hindrance: The structure of the alcohol plays a significant role. Primary alcohols tend to react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols due to reduced steric hindrance around the hydroxyl group. doubtnut.com As 1-ethoxyoctan-2-ol is a secondary alcohol, its reactivity would be expected to be moderate.

Mechanistic Elucidation of Esterification

The acid-catalyzed esterification of 1-ethoxyoctan-2-ol with acetic acid proceeds through a nucleophilic acyl substitution mechanism. libretexts.org A detailed understanding of the steps involved is crucial for controlling the reaction and optimizing for the desired product.

Protonation and Nucleophilic Attack Sequences

The mechanism is initiated by the protonation of the carboxylic acid, in this case, acetic acid, by the acid catalyst. libretexts.org

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of acetic acid is more basic than the hydroxyl oxygen. Therefore, it is preferentially protonated by the acid catalyst. msu.edustackexchange.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by the Alcohol: The alcohol, 1-ethoxyoctan-2-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. msu.edu Under acidic conditions, the alcohol is not deprotonated as it attacks. libretexts.org This step is often the rate-determining step of the reaction. quora.com

Tetrahedral Intermediate Formation and Breakdown

The nucleophilic attack leads to the formation of a key intermediate species.

Formation of the Tetrahedral Intermediate: The attack of the alcohol on the protonated carbonyl group results in the formation of a tetrahedral intermediate. organic-chemistry.orgtaylorandfrancis.com In this intermediate, the former carbonyl carbon is bonded to four other atoms. youtube.com

Proton Transfer: A proton is then transferred from the newly added alcohol moiety to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.comlibretexts.org This converts the hydroxyl group into a good leaving group (water). libretexts.org

Elimination of Water and Deprotonation: The tetrahedral intermediate then collapses. The lone pair of electrons on the remaining hydroxyl group reforms the carbon-oxygen double bond, leading to the elimination of a water molecule. masterorganicchemistry.comyoutube.com The resulting species is a protonated ester. In the final step, a base (which can be a water molecule or the conjugate base of the acid catalyst) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, 1-ethoxyoctan-2-yl acetate. libretexts.orglibretexts.org

Role of Water Removal in Driving Equilibrium

The esterification of a carboxylic acid with an alcohol is a reversible reaction that produces water as a byproduct. masterorganicchemistry.com According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the conversion of the reactants and the final yield of the product. researchgate.net

Several techniques are employed in industrial and laboratory settings to remove water from esterification reactions. These include azeotropic distillation, the use of dehydrating agents, or membrane separation processes like pervaporation. niscpr.res.innih.govcetjournal.itresearchgate.net Pervaporation, for instance, has been shown to significantly enhance the conversion of acetic acid and ethanol (B145695) to ethyl acetate by selectively removing water through a membrane. researchgate.netniscpr.res.in In the context of the reaction between acetic acid and 1-ethoxyoctan-2-ol, a similar strategy would be expected to drive the reaction towards the formation of the corresponding ester. The efficiency of water removal would directly impact the final equilibrium conversion.

Regioselectivity and Stereoselectivity in Esterification

The concepts of regioselectivity and stereoselectivity are critical when a molecule has multiple reactive sites or chiral centers. In the case of 1-ethoxyoctan-2-ol, the alcohol is a secondary alcohol.

Regioselectivity would be a key consideration if there were other hydroxyl groups present in the molecule. Since 1-ethoxyoctan-2-ol has only one hydroxyl group, the esterification with acetic acid would occur at this position, making the reaction inherently regioselective.

Stereoselectivity is relevant because the second carbon atom of 1-ethoxyoctan-2-ol is a chiral center. The esterification of a chiral alcohol like 1-ethoxyoctan-2-ol with an achiral carboxylic acid like acetic acid can proceed with either retention or inversion of the stereochemistry at the chiral center, or it can lead to racemization. In a typical acid-catalyzed Fischer esterification, the reaction mechanism does not involve the breaking of the C-O bond of the alcohol. researchgate.net Therefore, the stereochemical configuration of the chiral center in the alcohol is generally retained in the resulting ester. However, specific catalysts or reaction conditions could potentially influence the stereochemical outcome. Without experimental studies on this specific reaction, the precise stereoselectivity remains undetermined.

Reaction Pathway Analysis for Ether-Alcohol Formation

The formation of the starting ether-alcohol, 1-ethoxyoctan-2-ol, is not detailed in the available scientific literature. However, a plausible synthetic route could be the Williamson ether synthesis. This method typically involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of 1-ethoxyoctan-2-ol, one possible pathway could involve the reaction of the sodium salt of octane-1,2-diol with ethyl iodide. Alternatively, reacting sodium ethoxide with a derivative of octane (B31449) containing a good leaving group at the 1-position, such as 1-bromo-octan-2-ol, could also yield the desired product. The specific reaction conditions, such as the choice of solvent and temperature, would be crucial in optimizing the yield and minimizing side reactions.

It is important to emphasize that the information provided above is based on general chemical principles and data from analogous reactions. The absence of specific research on "Acetic acid;1-ethoxyoctan-2-ol" means that any detailed discussion, including data tables and in-depth research findings, cannot be provided at this time.

Analytical Characterization and Structural Elucidation Techniques

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) and its Variants (e.g., GC/FID, GC/MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like 1-ethoxyoctan-2-ol (B14717169), the alcohol component of the target molecule, GC is a suitable analytical method. The acetic acid component, being polar and capable of hydrogen bonding, may require derivatization to improve its volatility and peak shape for GC analysis.

Gas Chromatography-Flame Ionization Detection (GC/FID) is a common configuration for quantifying organic compounds. The flame ionization detector exhibits high sensitivity towards hydrocarbons and is a robust tool for determining the concentration of 1-ethoxyoctan-2-ol.

Gas Chromatography-Mass Spectrometry (GC/MS) offers the dual advantage of separation and identification. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for confirming the identity of 1-ethoxyoctan-2-ol and for identifying any related impurities. For instance, the analysis of a similar compound, 2-ethoxyethanol, has been successfully demonstrated using GC. nih.gov The electron ionization mass spectrum of a related, smaller molecule, 1-ethoxy-2-propanol, is available in the NIST WebBook, providing a reference for the expected fragmentation of the ether and alcohol functionalities. nist.gov

An unknown acidic compound, later identified as (2-ethoxyethoxy)acetic acid, was characterized using a GC/MS system, highlighting the technique's efficacy in identifying novel or unexpected components in a sample. nih.gov In the analysis of grains, GC has been employed to determine the presence of 2-ethylhex-2-en-1-al and its metabolites, demonstrating its applicability to complex matrices. nih.gov

| Parameter | Value/Condition | Source |

| Column Type | Capillary, e.g., SPB-1, OV-1, DB-Wax | nist.gov |

| Carrier Gas | Helium or Nitrogen | nist.gov |

| Injection Mode | Split/Splitless | N/A |

| Temperature Program | Isothermal or Gradient | nih.govnist.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govnist.gov |

Liquid Chromatography (LC) and its Variants (e.g., HPLC, LC-MS)

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of acetic acid and alcohol ethoxylates like 1-ethoxyoctan-2-ol, High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) can be used to separate acetic acid and 1-ethoxyoctan-2-ol. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common mode for separating such compounds. The addition of an acid, such as acetic acid itself, to the mobile phase can improve the peak shape of the acidic component by suppressing its ionization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of LC with the identification capabilities of MS. For alcohol ethoxylates, LC-MS allows for the determination of the distribution of ethoxymer units. epa.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity. epa.gov The analysis of organic acids, including acetic acid, by LC-MS is a well-established method. shimadzu.com

A study on the analysis of alcohol ethoxylates and alkylphenol ethoxylates developed a rapid LC-MS/MS method that did not require derivatization and could detect ethoxymers with 2 to 20 ethoxy units. epa.gov For the analysis of sugars, acids, and ethanol (B145695) in vegetable fermentations, HPLC has been successfully employed, demonstrating its utility in complex sample matrices. usda.gov

| Parameter | Value/Condition | Source |

| Column Type | Reversed-phase (e.g., C18) or Ion-exclusion | shimadzu.comusda.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water, often with an acidic modifier | researchgate.netepa.gov |

| Detector | UV, Refractive Index (RI), or Mass Spectrometer (MS) | shimadzu.comusda.gov |

| Ionization Source (for LC-MS) | Electrospray Ionization (ESI) | epa.gov |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, a subset of size-exclusion chromatography, separates molecules based on their size in solution. While not the primary technique for the analysis of a small molecule like "acetic acid;1-ethoxyoctan-2-ol," it could be employed for the characterization of oligomeric or polymeric impurities that may be present in technical-grade alcohol ethoxylates.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Mass Spectrometry (MS) (e.g., GC/MS, ESI MS, MALDI)

As mentioned in the chromatography sections, mass spectrometry is a pivotal tool for structural elucidation. When coupled with GC or LC, it provides mass information for the separated components.

Electron Ionization (EI) , typically used in GC/MS, involves bombarding the analyte with high-energy electrons, leading to characteristic fragmentation patterns that serve as a molecular fingerprint. The NIST WebBook contains EI mass spectra for numerous related compounds, such as acetic acid and 1-hexanol, 2-ethyl-. nist.govnist.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS. It is particularly useful for polar and non-volatile molecules, generating protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+). For alcohol ethoxylates, the formation of ammonium (B1175870) adducts [M+NH4]+ has been shown to be advantageous for subsequent tandem mass spectrometry (MS/MS) analysis. epa.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for the analysis of large molecules like polymers and biomolecules. It is less commonly employed for small molecules like the one but could be useful for analyzing distributions of ethoxylated species.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. scienceskool.co.ukyoutube.com

For "this compound," IR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch (from the alcohol and carboxylic acid): A broad absorption band in the region of 3500-3200 cm⁻¹ for the alcohol and a very broad band from 3300-2500 cm⁻¹ for the carboxylic acid. pressbooks.pubyoutube.com

C-H stretch (from the alkyl chains): Strong absorptions in the 3000-2850 cm⁻¹ region. docbrown.info

C=O stretch (from the carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. scienceskool.co.uk

C-O stretch (from the ether and alcohol/carboxylic acid): Absorptions in the 1300-1000 cm⁻¹ region. pressbooks.pubdocbrown.info

By comparing the obtained IR spectrum with reference spectra of acetic acid and long-chain ethoxylated alcohols, the presence of these key functional groups can be confirmed. nist.govdocbrown.info The analysis of the IR spectrum of ethanoic acid reveals the characteristic peaks for the C=O and O-H bonds. scienceskool.co.uk

| Functional Group | Characteristic Absorption (cm⁻¹) | Source |

| O-H (Alcohol) | 3500-3200 (broad) | pressbooks.pub |

| O-H (Carboxylic Acid) | 3300-2500 (very broad) | youtube.com |

| C-H (Alkyl) | 3000-2850 | docbrown.info |

| C=O (Carboxylic Acid) | 1725-1700 | scienceskool.co.uk |

| C-O (Ether/Alcohol/Carboxylic Acid) | 1300-1000 | pressbooks.pubdocbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-ethoxyoctan-2-ol. Both ¹H and ¹³C NMR would be instrumental in confirming the molecular framework.

In a hypothetical ¹H NMR spectrum, the ethoxy group would be identified by a characteristic triplet and quartet pattern. The protons on the octanol (B41247) backbone would exhibit complex splitting patterns, with the proton on the hydroxyl-bearing carbon (C-2) being of particular diagnostic importance. The integration of the proton signals would correspond to the number of protons in each chemical environment, confirming the presence of the ethoxy and octanol moieties.

¹³C NMR spectroscopy would complement the proton data by providing the number of unique carbon environments. The chemical shifts of the carbons in the ethoxy group and the octanol chain would align with established values for similar alcohol ethoxylates. The carbon bearing the hydroxyl group (C-2) would show a characteristic downfield shift.

The presence of acetic acid in the sample would be indicated by a singlet peak in the ¹H NMR spectrum corresponding to the methyl protons and a signal in the ¹³C NMR spectrum for the carboxylic acid carbon. The nature of the interaction between the acetic acid and the 1-ethoxyoctan-2-ol (e.g., a salt or a hydrogen-bonded complex) could potentially be inferred from shifts in the hydroxyl and carboxylic acid proton signals.

Advanced Characterization for Specific Structural Features

The analysis of alcohol ethoxylates by techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their varying polarity and potentially high boiling points. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.

Several derivatization reagents can be employed to modify the terminal hydroxyl group of 1-ethoxyoctan-2-ol:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. researchgate.net This increases the volatility of the compound, making it more amenable to GC analysis. researchgate.net

Acylation with Anhydrides: Reagents such as 2-sulfobenzoic anhydride (B1165640) or phthalic anhydride can be used. nih.govnorthumbria.ac.uk Derivatization with 2-sulfobenzoic anhydride introduces a sulfonic acid group, which allows for uniform ionization in electrospray ionization-mass spectrometry (ESI-MS). nih.gov Phthalic anhydride derivatization has also been shown to be effective for LC/ESI-MS analysis. northumbria.ac.uk

Isocyanate Derivatization: Phenyl isocyanate can be used to form a urethane (B1682113) derivative, which can be detected by UV detectors in high-performance liquid chromatography (HPLC).

Fluorescent Derivatization: For trace analysis, fluorescent tags like 1-anthroylnitrile can be attached to the hydroxyl group, enabling highly sensitive detection by fluorescence detectors in HPLC. researchgate.net

These derivatization strategies not only enhance analytical performance but also allow for the determination of the distribution of ethoxylate oligomers in a sample. nih.govresearchgate.net

Table 1: Derivatization Techniques for Alcohol Ethoxylate Analysis

| Derivatization Reagent | Resulting Derivative | Analytical Technique(s) | Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Gas Chromatography (GC) | Increases volatility, improves chromatographic efficiency. researchgate.net |

| 2-Sulfobenzoic Anhydride | Oxycarbonylbenzene-2-sulfonic acid | Liquid Chromatography-Mass Spectrometry (LC-MS) | Allows for uniform ionization in ESI-MS. nih.gov |

| Phthalic Anhydride | Phthalate ester | Liquid Chromatography-Mass Spectrometry (LC-MS) | Stable derivative, reduced background in negative ion spectra. northumbria.ac.uk |

| Phenyl Isocyanate | Urethane | High-Performance Liquid Chromatography (HPLC) with UV detection | Enables UV detection. |

| 1-Anthroylnitrile | Anthroate ester | High-Performance Liquid Chromatography (HPLC) with Fluorescence detection | Provides high sensitivity for trace analysis. researchgate.net |

| 2-Fluoro-N-methylpyridinium p-toluenesulfonate | Pyridinium salt | Liquid Chromatography-Mass Spectrometry (LC-MS) | Imparts a permanent cationic charge for effective ESI-MS detection. consensus.app |

The 1-ethoxyoctan-2-ol molecule contains a chiral center at the C-2 position of the octanol chain, meaning it can exist as a pair of enantiomers. To separate these enantiomers, they are typically converted into diastereomers by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent. libretexts.org These resulting diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC on an achiral stationary phase (e.g., silica (B1680970) gel). mdpi.comnih.gov

For the resolution of racemic 1-ethoxyoctan-2-ol, a chiral carboxylic acid could be used as the derivatizing agent. For example, esterification with an enantiomerically pure chiral acid would produce a mixture of diastereomeric esters. libretexts.org

Table 2: Chiral Derivatizing Agents for Resolution of Chiral Alcohols

| Chiral Derivatizing Agent | Diastereomeric Product | Separation Technique |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | MαNP esters | HPLC on silica gel mdpi.comnih.gov |

| Camphorsultam dichlorophthalic acid (CSDP acid) | CSDP esters | HPLC on silica gel mdpi.com |

| (+)-Tartaric acid | Tartrate esters | Crystallization or HPLC libretexts.org |

Once the diastereomers are separated, the chiral auxiliary can be removed by hydrolysis to yield the individual, enantiomerically pure (R)- and (S)-1-ethoxyoctan-2-ol. libretexts.org The absolute configuration of the separated enantiomers can often be determined using techniques like X-ray crystallography on the diastereomeric crystals or by NMR anisotropy methods. mdpi.comnih.gov Alternatively, a combination of chiral and achiral chromatography can be employed in series to separate both diastereomers and enantiomers in more complex mixtures. sigmaaldrich.com

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be crystallized, single-crystal XRD analysis would provide unambiguous proof of its molecular structure, including the connectivity of the atoms and the stereochemistry at the chiral center.

The presence of acetic acid suggests the possibility of forming a co-crystal or a salt with the 1-ethoxyoctan-2-ol. In the solid state, these two components would likely be held together by hydrogen bonds between the carboxylic acid group of acetic acid and the hydroxyl group of the alcohol. XRD analysis of such a crystal would reveal the precise nature of these intermolecular interactions.

For organic mixtures that are liquid at room temperature, XRD can still provide information about the average molecular spacing. aps.org In solutions, a single diffraction peak is often observed, with its position dependent on the concentration of the components. aps.org While this would not yield a detailed molecular structure, it could offer insights into the molecular packing in the liquid state. Powder XRD could be used to characterize the bulk material, identifying crystalline phases present in a solid sample. researchgate.netresearchgate.net

Purification and Separation Processes

Traditional Separation Methods

Traditional separation methods for purifying esters like 1-ethoxyoctan-2-ol (B14717169) from acidic impurities primarily rely on fundamental physical and chemical principles. These methods, while established, often involve significant energy consumption or the use of additional chemicals.

Distillation and Fractional Distillation

Distillation is a cornerstone technique for separating liquids with different boiling points. vernier.comscribd.com For the separation of 1-ethoxyoctan-2-ol from acetic acid, fractional distillation is the more precise method. vernier.comresearchgate.net This process is essentially a series of repeated distillations within a single apparatus, a fractionating column, which allows for a more efficient separation of components with close boiling points. vernier.comscribd.com

The process involves heating the mixture, causing the more volatile components to vaporize first. vernier.comscribd.com This vapor then rises through the fractionating column, where it cools, condenses, and re-vaporizes multiple times. vernier.com Each of these cycles, known as a theoretical plate, enriches the vapor in the more volatile component. vernier.com By carefully controlling the temperature, the component with the lower boiling point can be selectively vaporized, condensed, and collected as a purified fraction. scribd.comweebly.com

In the context of separating 1-ethoxyoctan-2-ol from acetic acid, the significant difference in their boiling points would make fractional distillation a viable, albeit potentially energy-intensive, purification step. Acetic acid has a boiling point of approximately 118°C, while the boiling point of 1-ethoxyoctan-2-ol would be considerably higher due to its larger molecular weight. This allows for the removal of unreacted acetic acid as the lower-boiling fraction. To enhance the separation of acetic acid from aqueous solutions, which may be present after washing steps, azeotropic distillation can be employed. This involves adding an entrainer, a third component that forms a low-boiling azeotrope with water, thereby facilitating its removal. google.comaidic.it

Table 1: Distillation Methods for Ester Purification

| Method | Principle | Application in Purifying 1-ethoxyoctan-2-ol | Key Considerations |

|---|---|---|---|

| Simple Distillation | Separation based on significant differences in boiling points. vernier.com | Less effective if boiling points are close. | Energy intensive. |

| Fractional Distillation | Multiple condensation-vaporization cycles for components with close boiling points. vernier.comscribd.com | Primary method for removing unreacted acetic acid. | Requires a fractionating column and careful temperature control. vernier.com |

| Azeotropic Distillation | Addition of an entrainer to form a low-boiling azeotrope with one component. google.com | Useful for removing water from the mixture. | Introduces a third component that must be subsequently removed. |

| Steam Distillation | Used for volatile, water-immiscible compounds. researchgate.net | Potentially applicable if the ester is sufficiently volatile. | Not suitable for non-volatile esters. |

Liquid-Liquid Extraction and Washing Procedures

Liquid-liquid extraction (LLE) is a versatile separation technique that partitions a compound between two immiscible liquid phases. tatcp.ruiaea.org This method is particularly useful for removing acidic impurities like acetic acid from an organic ester phase. researchgate.net The process typically involves washing the crude ester mixture with an aqueous basic solution, such as sodium carbonate or sodium bicarbonate. lookchem.comyoutube.com

The acetic acid, being an acid, reacts with the basic solution to form a water-soluble salt (e.g., sodium acetate), which then preferentially dissolves in the aqueous phase. scienceready.com.au The ester, 1-ethoxyoctan-2-ol, being less polar and insoluble in water, remains in the organic phase. The two layers are then separated using a separatory funnel. scienceready.com.au This washing step may be repeated several times to ensure complete removal of the acid. youtube.com

Following the basic wash, the organic layer is often washed with water to remove any remaining base or salt. Finally, a brine (saturated sodium chloride solution) wash can be used to break any emulsions and further dry the organic layer. The choice of solvent in LLE is crucial and depends on factors like distribution coefficient, selectivity, and ease of recovery. purdue.eduresearchgate.net For instance, solvents like ethyl acetate (B1210297) and butyl acetate have been shown to be effective for extracting acetic acid. purdue.edu

Crystallization and Winterization Techniques

Crystallization is a purification technique that separates components of a mixture based on differences in their solubility at a given temperature. tandfonline.com For the purification of acetic acid, melt crystallization can be employed, where the mixture is cooled to selectively crystallize the acetic acid. tandfonline.comresearchgate.net This process can be effective in separating acetic acid from water, with the efficiency depending on factors like cooling rate and sweating. tandfonline.comtandfonline.com

Winterization, also known as dewaxing, is a specific type of fractional crystallization used to remove impurities that solidify at lower temperatures than the main component. wikipedia.orgaptiaengineering.com This process involves dissolving the mixture in a suitable solvent and then cooling it to a low temperature. wikipedia.orggoldleaflabs.com The less soluble components, such as waxes or high-melting glycerides, precipitate out and can be removed by filtration. wikipedia.orgbritannica.com While primarily used in the food and biodiesel industries, the principle could be applied to remove certain high-melting point impurities from 1-ethoxyoctan-2-ol, if present. The effectiveness of winterization depends on the choice of solvent and the temperature profile used for cooling. goldleaflabs.com

Advanced Separation Technologies

To overcome the limitations of traditional methods, advanced separation technologies are increasingly being explored for the purification of chemical compounds. These technologies often offer higher selectivity, lower energy consumption, and more environmentally friendly processes.

Membrane-Based Separation (e.g., Ultrafiltration, Nanofiltration)

Membrane-based separation processes utilize semipermeable membranes to separate molecules based on size, charge, or other physical properties. acs.orgwikipedia.org

Ultrafiltration (UF) is a pressure-driven membrane process that separates macromolecules and suspended solids from a solution. wikipedia.org UF membranes have pore sizes typically ranging from 1 to 100 nanometers. nih.gov In the context of purifying 1-ethoxyoctan-2-ol, ultrafiltration could be used to remove larger particulate impurities or for the clarification of a fermentation broth if the ester were produced biologically. acs.orgnih.gov

Nanofiltration (NF) is another pressure-driven membrane process that falls between ultrafiltration and reverse osmosis. borsig.de NF membranes can separate small organic molecules, multivalent ions, and salts from a solvent. borsig.detaylorfrancis.com Organic solvent nanofiltration (OSN) is a particularly relevant application for the chemical industry, allowing for the separation of solutes from organic solvents. borsig.dersc.org This technology could be employed to recover the 1-ethoxyoctan-2-ol from a solvent or to remove smaller impurities. rsc.orgrootsciences.com Nanofiltration has been successfully used for the recovery of organic acids like lactic acid. nih.gov The separation mechanism in NF involves a combination of size exclusion and electrostatic interactions (Donnan exclusion). nih.govacs.org

Table 2: Advanced Membrane Separation Technologies

| Technology | Separation Principle | Potential Application for Acetic Acid; 1-ethoxyoctan-2-ol | Advantages |

|---|---|---|---|

| Ultrafiltration (UF) | Size exclusion, separating macromolecules and particulates. wikipedia.org | Removal of large impurities, clarification of fermentation broths. acs.org | Operates at lower pressures than NF/RO, effective for clarification. wikipedia.org |

| Nanofiltration (NF) | Size exclusion and Donnan exclusion, separating small organic molecules and ions. borsig.deacs.org | Separation of the ester from solvents, removal of salts and small organic impurities. rsc.org | Lower energy consumption than distillation, can operate at ambient temperatures. nih.gov |

Adsorption and Absorbent-Based Purification

Adsorption is a surface phenomenon where molecules from a gas or liquid phase (adsorbate) accumulate on the surface of a solid material (adsorbent). weebly.com This technique is widely used for purification due to its high selectivity.

For the removal of acetic acid, activated carbon is a commonly used adsorbent. weebly.comimist.ma The porous structure of activated carbon provides a large surface area for the adsorption of acetic acid molecules. weebly.com The efficiency of adsorption can be influenced by factors such as pH, temperature, and the concentration of the acetic acid. imist.ma Studies have shown that the adsorption of acetic acid on activated carbon can be described by models like the Langmuir and Freundlich isotherms. weebly.comimist.ma Other adsorbents, such as zeolites (e.g., Zeolite 13X), have also been investigated for the separation of acetic acid from aqueous solutions and have shown promising results. worldscientific.com The adsorption process in this case is spontaneous and endothermic. worldscientific.com

In a potential purification process for 1-ethoxyoctan-2-ol, a column packed with an appropriate adsorbent could be used to selectively remove residual acetic acid from the final product.

Table 3: Adsorbents for Acetic Acid Removal

| Adsorbent | Key Features | Mechanism | Influencing Factors |

|---|---|---|---|

| Activated Carbon | Highly porous structure, large surface area. weebly.com | Physisorption, follows Langmuir and Freundlich isotherms. imist.maias.ac.in | pH, temperature, initial concentration. imist.ma |

| Zeolite 13X | Crystalline aluminosilicates with a defined pore structure. worldscientific.com | Selective adsorption, spontaneous and endothermic process. worldscientific.com | Temperature. worldscientific.com |

Strategies for High-Purity Product Isolation

Achieving very high levels of purity often requires the use of more sophisticated and powerful separation techniques. These methods are typically employed after an initial purification step, such as SPE, to remove any closely related impurities that may not have been separated effectively.

One of the most effective methods for obtaining high-purity 1-ethoxyoctan-2-ol, a key component of the target compound, is through preparative chromatography. Preparative gas-liquid chromatography (g.l.c.) has been successfully used for the isolation of structurally similar compounds, such as the precursor 1,2-epoxyoctane (B1223023). canterbury.ac.nz This technique separates compounds based on their volatility and interaction with the stationary phase of the chromatography column. By carefully selecting the column and optimizing the temperature program, it is possible to achieve excellent separation of the target compound from its impurities.

Another advanced strategy for ensuring a high-purity product is the use of continuous flow reactors for synthesis. google.com These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to cleaner reaction profiles with fewer byproducts. google.com In some flow reactor setups, the product stream can be directly coupled to a purification module, allowing for an integrated synthesis and purification process. For instance, a reaction mixture containing 1-ethoxyoctan-2-ol can be passed through a column containing a scavenger resin that selectively binds to unreacted reagents or byproducts, yielding a highly pure product without the need for traditional work-up and purification steps.

The following table outlines key strategies for achieving high-purity Acetic acid; 1-ethoxyoctan-2-ol.

Table 2: Strategies for High-Purity Isolation of Acetic acid; 1-ethoxyoctan-2-ol

| Strategy | Principle | Key Advantages |

| Preparative Gas-Liquid Chromatography (g.l.c.) | Separation based on volatility and differential partitioning between a gas mobile phase and a liquid stationary phase. | High resolving power, capable of separating closely related compounds. |

| Continuous Flow Reactor with In-line Purification | Synthesis under highly controlled conditions to minimize byproduct formation, often coupled with a continuous purification step. | Improved reaction selectivity, reduced waste, potential for automation. google.com |

| Chemical Resolution | For chiral compounds, separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery. | Essential for obtaining enantiomerically pure products. researchgate.net |

This table presents common strategies for high-purity isolation of complex organic molecules; the applicability to the specific compound would require experimental validation.

Computational and Theoretical Studies of Acetic Acid;1-ethoxyoctan-2-ol

Extensive research into the computational and theoretical aspects of the chemical compound "this compound" has not yielded any specific scientific literature. Searches for quantum-chemical calculations, Density Functional Theory (DFT) investigations, molecular dynamics simulations, spectroscopic property predictions, and thermodynamic modeling studies focusing explicitly on this compound have not returned any relevant research findings.

This suggests that the molecular structure, reactivity, intermolecular interactions, and thermodynamic properties of "this compound" have not been a subject of published computational or theoretical investigation. Consequently, there is no available data to populate the requested sections and subsections of this article.

Derivatives, Analogs, and Their Synthesis

Ester Derivatives of 1-Ethoxyoctan-2-ol (B14717169) with Other Carboxylic Acids

The esterification of the secondary alcohol, 1-ethoxyoctan-2-ol, with a variety of carboxylic acids can yield a diverse range of ester derivatives. The most common method for this transformation is the Fischer-Speier esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid. chemguide.co.ukbyjus.commasterorganicchemistry.com This is a reversible reaction, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acid chloride. libretexts.org The acid chloride can then react with 1-ethoxyoctan-2-ol to form the corresponding ester. This method is often faster and not reversible. Other methods, like the Steglich esterification, utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which is suitable for acid-sensitive substrates. commonorganicchemistry.com

A variety of carboxylic acids can be employed to generate a library of ester derivatives, each with potentially unique physical and chemical properties. The table below illustrates some hypothetical ester derivatives of 1-ethoxyoctan-2-ol.

| Carboxylic Acid | Resulting Ester Derivative Name |

| Propanoic Acid | Propanoic acid; 1-ethoxyoctan-2-yl ester |

| Butanoic Acid | Butanoic acid; 1-ethoxyoctan-2-yl ester |

| Benzoic Acid | Benzoic acid; 1-ethoxyoctan-2-yl ester |

| Phenylacetic Acid | Phenylacetic acid; 1-ethoxyoctan-2-yl ester |

Ether Analogs of 1-Ethoxyoctan-2-ol and Their Synthetic Routes

Ether analogs of 1-ethoxyoctan-2-ol can be synthesized through various methods, primarily by modifying the hydroxyl group or by building the molecule from different precursors.

A common method for forming unsymmetrical ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the alcohol (1-ethoxyoctan-2-ol) with a strong base to form an alkoxide ion. This nucleophilic alkoxide then reacts with a primary alkyl halide in an SN2 reaction to form the ether. wikipedia.org For instance, reacting the sodium salt of 1-ethoxyoctan-2-ol with methyl iodide would yield 1-ethoxy-2-methoxyoctane.

Another approach is the acid-catalyzed addition of an alcohol to an alkene. masterorganicchemistry.com For example, the reaction of 1-ethoxy-1-octene with methanol (B129727) in the presence of an acid catalyst would theoretically yield 1-ethoxy-2-methoxyoctane. Symmetrical ethers can also be formed from the acid-catalyzed dehydration of primary alcohols, though this is less applicable for creating the specific analogs of 1-ethoxyoctan-2-ol. masterorganicchemistry.com More recent methods involve the catalytic reductive coupling of aldehydes and ketones with alcohols. nih.gov

Structural Modifications of the Octane (B31449) Backbone and Ethoxy Group

Modifications to the octane backbone of 1-ethoxyoctan-2-ol can be achieved by starting the synthesis with different precursors. For instance, using a branched-chain octene in the initial steps of the synthesis would result in an analog with a branched alkyl chain. The synthesis of 1-octanol (B28484) and its ether from biomass-derived platform chemicals like furfural (B47365) and acetone (B3395972) has also been explored, opening pathways to different C8 backbones. nih.gov Furthermore, transition-metal-catalyzed reactions can enable the functionalization of the C-H bonds along the alkyl chain of an alcohol, allowing for the introduction of various substituents. acs.org

The ethoxy group can also be readily modified. Instead of ethanol (B145695), other alcohols can be used in the initial synthesis to introduce different alkoxy groups. For example, using propanol (B110389) would lead to a propoxy derivative. This can be achieved through methods like the Williamson ether synthesis, where a different alkoxide is used to open an epoxide precursor to 1-ethoxyoctan-2-ol. The ethoxylation of 1- and 2-octanol (B43104) has been studied, providing insights into the reactivity of different alcohol isomers in forming such ether linkages. osti.gov

Synthesis and Properties of Chiral Derivatives

The carbon atom at the second position of 1-ethoxyoctan-2-ol is a chiral center, meaning the molecule can exist as two enantiomers (R and S isomers). The synthesis of specific chiral derivatives is a significant area of organic chemistry.

Stereoselective synthesis aims to produce a single stereoisomer. alchemyst.co.uk This can be accomplished through several strategies. One approach is to use a chiral starting material. For example, starting with a chiral epoxide that is then opened by an ethoxide will result in a chiral 1-ethoxyoctan-2-ol. The synthesis of chiral 2-hydroxy carboxylic acids using dehydrogenases is an example of using biocatalysis to achieve high enantioselectivity. google.com

Another method is the use of a chiral catalyst in the reaction. For example, the asymmetric reduction of a ketone precursor to 1-ethoxyoctan-2-ol using a chiral reducing agent can favor the formation of one enantiomer over the other. nih.gov The synthesis of optically active syn- and anti-1,3-diols has been achieved through the catalytic alkylation of a β-alkoxy aldehyde, demonstrating a diastereodivergent approach. electronicsandbooks.com

Kinetic resolution is another technique where a racemic mixture of the alcohol is reacted with a chiral reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol. mdpi.com The synthesis of hydroxy esters with multiple stereocenters has been achieved via chiral phosphoric acid-catalyzed kinetic resolution. acs.org

The different stereoisomers of a chiral molecule can have distinct biological activities and physical properties. Therefore, the ability to synthesize enantiomerically pure derivatives of 1-ethoxyoctan-2-ol is of significant interest for various applications.

Based on a comprehensive review of scientific literature and chemical databases, there is no readily available information for a compound named "Acetic acid;1-ethoxyoctan-2-ol." This nomenclature is unusual and does not correspond to a recognized chemical entity under standard naming conventions. The use of a semicolon typically suggests a mixture or a salt, but without further clarification, its precise identity cannot be determined.

Furthermore, searches for the potential precursor, "1-ethoxyoctan-2-ol," and its possible reaction products with acetic acid, such as an acetate (B1210297) ester, did not yield specific data regarding its synthesis, properties, or applications.

Due to the absence of scientific information on "this compound," it is not possible to provide a detailed and accurate article covering the requested topics of its applications in advanced materials and chemical industries, including its role as a chemical intermediate, a formulation component, its use in specialty chemicals, its potential in surfactant and emulsifier development, or its applications in green and sustainable chemistry. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time. Further research and clarification of the chemical identity of "this compound" are necessary before a thorough and factual report can be compiled.

Environmental Fate and Degradation Studies

Biodegradability Assessments in Aquatic and Terrestrial Environments

The biodegradability of Acetic acid;1-ethoxyoctan-2-ol (B14717169) is predicted based on its constituent parts: a C8 alcohol ethoxylate and an acetate (B1210297) ester.

Alcohol ethoxylates (AEs) with linear alkyl chains are generally considered to be readily biodegradable in both aerobic and anaerobic conditions. canada.caheraproject.com The structure of the alkyl chain significantly influences the rate of degradation; linear AEs are rapidly mineralized, whereas highly branched structures biodegrade more slowly. canada.caethz.ch For instance, studies on branched oxo-alcohol ethoxylates (AEOs) with C8-C13 rich oxo-alcohols have shown a high level of biodegradability. exxonmobilchemical.comresearchgate.net

Similarly, simple acetate esters like ethyl acetate are known to be biodegradable. slchemtech.com Microorganisms in soil and water can metabolize ethyl acetate into carbon dioxide and water. slchemtech.com The anaerobic biodegradability of esters is influenced by their chemical structure, with recommendations for enhanced degradation including a total carbon number between 12 and 18 and avoidance of branched alcohols. nih.gov

Given that Acetic acid;1-ethoxyoctan-2-ol possesses a relatively short, linear C8 alkyl chain and a readily hydrolysable acetate group, it is anticipated to be readily biodegradable in both aquatic and terrestrial environments. The initial step would likely be the hydrolysis of the ester bond, followed by the degradation of the resulting 1-ethoxyoctan-2-ol.

Interactive Data Table: Biodegradability of Structurally Related Compounds

| Compound Class | Structure | Biodegradability | Environmental Conditions |

| Linear Alcohol Ethoxylates (LAEs) | Linear C12-C18 alkyl chain, varied ethoxylate units | Readily biodegradable | Aerobic and Anaerobic canada.caheraproject.comethz.ch |

| Branched Alcohol Ethoxylates (AEOs) | Branched C8-C13 alkyl chain, varied ethoxylate units | Readily biodegradable, but slower than LAEs | Aerobic exxonmobilchemical.comresearchgate.net |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Readily biodegradable | Aerobic slchemtech.com |

| Phthalate Esters | Diesters of phthalic acid | Readily biodegradable (monoesters) | Aerobic researchgate.net |

Comparative Environmental Impact Analysis with Other Ethoxylates

The environmental impact of ethoxylated surfactants is largely determined by their biodegradability and the toxicity of the parent compound and its metabolites.

Linear vs. Branched Alcohol Ethoxylates: Linear alcohol ethoxylates generally exhibit a more favorable environmental profile than their branched counterparts due to their faster biodegradation rates. canada.ca While branched AEs are still considered readily degradable, the branching can hinder the initial microbial attack, leading to slower degradation. exxonmobilchemical.comresearchgate.netnih.gov

Comparison with Alkylphenol Ethoxylates (APEs): Alcohol ethoxylates are considered more environmentally friendly alternatives to alkylphenol ethoxylates, such as nonylphenol ethoxylates (NPEs). mercurychemical.comresearchgate.net NPEs are known to be more persistent in the environment and can break down into more toxic and estrogen-mimicking metabolites. mercurychemical.com This has led to increased regulatory pressure on NPEs and a shift towards the use of AEs in many applications. mercurychemical.com

The structure of this compound, featuring a linear alkyl chain, suggests its environmental impact would be more aligned with the lower-impact linear alcohol ethoxylates rather than the more persistent branched AEs or APEs.

Degradation Pathways and Metabolite Identification

The degradation of this compound is expected to proceed through two primary, concurrent pathways:

Ester Hydrolysis: The initial and likely rapid step is the hydrolysis of the acetate ester bond. This can occur abiotically in water or be catalyzed by esterase enzymes produced by microorganisms. libretexts.orgchemguide.co.uk This reaction would yield acetic acid and 1-ethoxyoctan-2-ol. Acetic acid is a readily biodegradable substance that is quickly mineralized to carbon dioxide and water.

Degradation of 1-ethoxyoctan-2-ol: The resulting alcohol ethoxylate, 1-ethoxyoctan-2-ol, would then undergo biodegradation. For linear alcohol ethoxylates, two main aerobic degradation pathways are recognized ethz.chnih.gov:

Central Fission: Cleavage of the ether bond between the alkyl and ethoxylate chains, resulting in a fatty alcohol (octanol) and a polyethylene (B3416737) glycol (PEG) moiety. nih.govresearchgate.net

Terminal Oxidation: Oxidation of the terminal carbon of either the alkyl or ethoxylate chain, followed by further degradation. nih.gov

Under anaerobic conditions, the degradation of linear alcohol ethoxylates proceeds via a stepwise cleavage of the terminal ethoxy units, releasing acetaldehyde. acs.orgacs.orgresearchgate.net

The primary metabolites expected from the degradation of this compound would therefore include:

Acetic acid

1-ethoxyoctan-2-ol

Polyethylene glycols (PEGs)

Fatty acids (from the oxidation of the octanol)

Ultimately, complete mineralization would lead to the formation of carbon dioxide, water, and biomass.

Environmental Risk Assessment Methodologies

Environmental risk assessment for a chemical like this compound, in the absence of specific data, would follow a structured approach based on data for similar compounds. taylorfrancis.com This process generally involves canada.cawikipedia.org:

Hazard Identification: Identifying potential adverse effects, primarily aquatic toxicity for surfactants.

Exposure Assessment: Estimating the predicted environmental concentration (PEC) based on production volume, use patterns, and removal rates in wastewater treatment. researchgate.net

Effects Assessment: Determining the predicted no-effect concentration (PNEC) from ecotoxicity data on representative aquatic organisms.

Risk Characterization: Comparing the PEC and PNEC. A PEC/PNEC ratio below 1 suggests a low risk to the environment. ethz.ch

For surfactants like alcohol ethoxylates, risk assessments often use a mixture toxicity approach, considering the various homologues present in commercial products. nih.goverasm.org The Target Lipid Model (TLM) can also be used to predict the toxicity of narcotic chemicals like AEs. exxonmobilchemical.comresearchgate.net Given that alcohol ethoxylates are generally released into wastewater, their removal efficiency in treatment plants is a critical factor in the exposure assessment. canada.canih.gov